rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

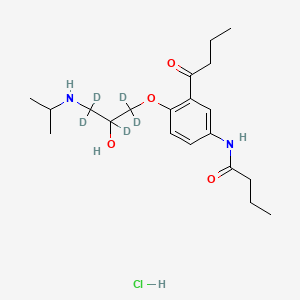

rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride: is a deuterated analogue of rac 3-Deacetyl-3-butanoyl Acebutolol Hydrochloride. It is primarily used as an impurity reference standard in the analysis of Acebutolol, a cardioselective β-adrenergic blocker. The compound has a molecular formula of C20H27D5N2O4.HCl and a molecular weight of 405.97.

準備方法

The synthesis of rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride involves multiple steps, starting from the parent compound AcebutololSpecific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

化学反応の分析

rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride is used in various scientific research applications, including:

Chemistry: It serves as a reference standard for the analysis of Acebutolol and its impurities.

Biology: It is used in metabolic studies to trace the pathways and interactions of Acebutolol in biological systems.

Medicine: It aids in the development and testing of new β-adrenergic blockers and related compounds.

Industry: It is used in the quality control and assurance processes for the production of Acebutolol and its derivatives.

作用機序

The mechanism of action of rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride is similar to that of Acebutolol. It exerts its effects by blocking β-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the heart rate and dilates blood vessels, leading to a decrease in blood pressure.

類似化合物との比較

rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. Similar compounds include:

rac 3-Deacetyl-3-butanoyl Acebutolol Hydrochloride: The non-deuterated analogue.

Acebutolol Hydrochloride: The parent compound, a cardioselective β-adrenergic blocker.

Acebutolol Impurity K: Another impurity reference standard used in the analysis of Acebutolol.

These compounds share similar chemical structures and properties but differ in their specific applications and analytical uses.

生物活性

rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride is a synthetic compound derived from acebutolol, which is primarily recognized for its role as a beta-blocker used in the treatment of hypertension and arrhythmias. The compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which can exhibit different biological activities. This article explores the biological activity of this compound, including its pharmacological effects, metabolism, and potential therapeutic applications.

- Chemical Formula : C₁₈H₃₃ClN₂O₄

- Molecular Weight : 368.92 g/mol

- CAS Number : 57898-71-2

- Purity : ≥99% (by HPLC)

Pharmacological Activity

The primary pharmacological activities associated with this compound include:

- Beta-Adrenergic Blockade : Similar to its parent compound acebutolol, this derivative exhibits beta-blocking properties that help reduce heart rate and myocardial contractility. This action is beneficial in managing conditions such as hypertension and certain types of cardiac arrhythmias .

- Metabolism : The compound is metabolized to its active form, (-)-(R)-3-Deacetylacebutanol, which contributes to its therapeutic effects. This metabolic pathway highlights the importance of understanding the pharmacokinetics involved in the drug's efficacy .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its implications in clinical settings:

- Hypertensive Models : In animal models, administration of this compound has demonstrated significant reductions in systolic blood pressure compared to controls. These findings suggest that the compound effectively manages hypertension through its beta-blocking actions .

- Cardiac Arrhythmias : Clinical evaluations have shown that this compound can stabilize cardiac rhythms in patients with arrhythmias. It has been particularly noted for its effectiveness in reducing episodes of ventricular tachycardia .

- Safety Profile : The safety profile of this compound has been assessed in various studies. Adverse effects are generally mild and may include fatigue, dizziness, and gastrointestinal disturbances, similar to those observed with other beta-blockers .

Data Table: Summary of Biological Activity

特性

IUPAC Name |

N-[3-butanoyl-4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O4.ClH/c1-5-7-18(24)17-11-15(22-20(25)8-6-2)9-10-19(17)26-13-16(23)12-21-14(3)4;/h9-11,14,16,21,23H,5-8,12-13H2,1-4H3,(H,22,25);1H/i12D2,13D2,16D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQLJJJTTFSZOV-SWNQEQABSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=CC(=C1)NC(=O)CCC)OCC(CNC(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)NC(=O)CCC)C(=O)CCC)O)NC(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。